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Compound of Interest

Compound Name:

(R)-2-((tert-

Butoxycarbonyl)amino)pent-4-

ynoic acid

Cat. No.: B558451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-

butoxycarbonyl-D-propargylglycine (Boc-D-propargylglycine), a valuable building block in

peptide synthesis and drug discovery. The information presented herein is intended to assist

researchers in the identification, characterization, and utilization of this compound.

Chemical Structure and Properties
Boc-D-propargylglycine is an amino acid derivative featuring a tert-butoxycarbonyl (Boc)

protecting group on the amine and a terminal alkyne functionality in its side chain. This unique

structure makes it a versatile tool for the introduction of a propargyl group into peptides and

other molecules, enabling further modifications via click chemistry.

Molecular Formula: C₁₀H₁₅NO₄ Molecular Weight: 213.23 g/mol Appearance: Off-white to light

beige crystalline powder. Melting Point: 86-88 °C

Spectroscopic Data
The following tables summarize the key spectroscopic data for Boc-D-propargylglycine, based

on available spectral information and analysis of analogous compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~5.0 d ~8.0 NH

~4.5 m - α-CH

~2.7 m - β-CH₂

~2.1 t ~2.6 γ-CH (alkyne)

1.45 s - C(CH₃)₃ (Boc)

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Actual values may vary

depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~175 C=O (acid)

~155 C=O (Boc)

~80 C(CH₃)₃ (Boc)

~78 C≡CH (alkyne)

~72 C≡CH (alkyne)

~52 α-CH

~28.3 C(CH₃)₃ (Boc)

~22 β-CH₂

Note: Chemical shifts are referenced to the solvent peak. Actual values may vary.
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Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Sharp ≡C-H stretch (terminal alkyne)

3300-2500 Broad O-H stretch (carboxylic acid)

~2125 Weak C≡C stretch (alkyne)

~1710 Strong
C=O stretch (carboxylic acid

and Boc urethane)

~1510 Medium N-H bend (amide II)

~1160 Strong C-O stretch (Boc)

Mass Spectrometry (MS)
Table 4: Expected Mass Spectral Fragmentation

m/z Ion Description

214 [M+H]⁺ Protonated molecular ion

158 [M+H - C₄H₈]⁺
Loss of isobutylene from the

Boc group

140 [M+H - C₄H₈ - H₂O]⁺ Subsequent loss of water

114 [M+H - Boc]⁺ Loss of the Boc group

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Researchers should adapt these methods based on the specific instrumentation and sample

requirements.

NMR Spectroscopy
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A general workflow for acquiring NMR spectra of Boc-protected amino acids is outlined below.

Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg of Boc-D-propargylglycine
in ~0.7 mL of deuterated solvent (e.g., CDCl₃)

Transfer solution to a 5 mm NMR tube

Insert sample into NMR spectrometer

Lock on solvent signal and shim the magnetic field

Acquire ¹H NMR spectrum

Acquire ¹³C NMR spectrum

Fourier transform the raw data

Phase and baseline correct the spectra

Reference spectra to TMS or solvent peak

Integrate peaks and assign signals

cluster_prep

cluster_acq

cluster_proc

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
The following diagram illustrates the typical steps for obtaining an IR spectrum of a solid

sample.
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Sample Preparation Data Acquisition Data Analysis

Grind a small amount of Boc-D-propargylglycine
with dry KBr powder

Press the mixture into a transparent pellet

Place the KBr pellet in the sample holder of the IR spectrometer

Acquire the IR spectrum

Identify characteristic absorption bands

Correlate bands to functional groups

cluster_prep

cluster_acq

cluster_analysis

Click to download full resolution via product page

Caption: Workflow for solid-state IR spectroscopy.

Mass Spectrometry
The logical flow for analyzing Boc-D-propargylglycine using mass spectrometry is depicted

below.

Sample Introduction Data Acquisition Data Analysis

Dissolve a small amount of sample in a suitable solvent
(e.g., methanol or acetonitrile)

Infuse the solution into the mass spectrometer's ion source

Ionize the sample (e.g., using Electrospray Ionization - ESI)

Analyze the ions based on their mass-to-charge ratio (m/z)

Identify the molecular ion peak

Analyze the fragmentation pattern to confirm the structure

cluster_prep

cluster_acq

cluster_analysis

Click to download full resolution via product page
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Caption: General workflow for mass spectrometry analysis.

Signaling Pathways and Applications
Boc-D-propargylglycine is not directly involved in signaling pathways. However, its utility lies in

its role as a synthetic building block for creating probes to study biological processes. The

propargyl group allows for the attachment of reporter molecules (e.g., fluorophores, biotin) via

copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."

Boc-D-propargylglycine Peptide Synthesis Propargylated Peptide

CuAAC
Click Chemistry

Azide-containing
Reporter Molecule

Labeled Peptide Probe Study of Biological
Pathways

Click to download full resolution via product page

Caption: Application of Boc-D-propargylglycine in creating biological probes.

This technical guide provides a foundational understanding of the spectroscopic properties of

Boc-D-propargylglycine. For lot-specific data, it is always recommended to refer to the

Certificate of Analysis provided by the supplier.

To cite this document: BenchChem. [Spectroscopic Profile of Boc-D-propargylglycine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b558451#spectroscopic-data-nmr-ir-ms-of-boc-d-
propargylglycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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